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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzamide

CAS No.: 812667-44-0

Cat. No.: B1289623

Get Quote

Executive Summary & Chemical Profile[1][2][3]
4-Bromo-2-methoxybenzamide represents a "privileged structure" in modern drug discovery

—a scaffold capable of serving as a core building block for multiple therapeutic classes,

particularly PARP inhibitors, kinase inhibitors, and GPCR ligands. Its utility stems from its

orthogonal reactivity:

The Aryl Bromide (C-4): A highly reactive handle for Palladium-catalyzed cross-coupling

(Suzuki, Buchwald-Hartwig).[1]

The Primary Amide (C-1): A versatile directing group that can be dehydrated to a nitrile,

hydrolyzed to an acid, or engaged in cyclodehydration to form heterocycles like

quinazolinones.[1]

The Methoxy Group (C-2): Provides critical solubility and electronic modulation (electron-

donating), often serving as a hydrogen-bond acceptor in the final drug target binding pocket.

[1]
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Physiochemical Data Table
Property Value Relevance to Synthesis

Molecular Weight 230.06 g/mol

Ideal fragment size (<300 Da)

for Fragment-Based Drug

Design (FBDD).[1]

Melting Point 155-159 °C
Crystalline solid; easy to purify

via recrystallization.[1]

LogP ~1.8

Moderate lipophilicity;

compatible with standard

organic solvents (DCM,

EtOAc).[1]

pKa (Amide) ~15

Weakly acidic; stable to mild

bases used in cross-coupling.

[1]

Strategic Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this single

intermediate.
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Caption: Divergent synthesis pathways transforming the 4-bromo handle into complex bioactive

scaffolds.

Application Note 1: Suzuki-Miyaura Cross-Coupling
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Objective: Synthesis of Biaryl Amides (Precursors to Poly-pharmacological Agents).

The Challenge: Amide Interference
Primary amides can coordinate to Palladium, potentially poisoning the catalyst or promoting

side reactions (dehydration to nitrile).[1] Furthermore, the ortho-methoxy group creates steric

bulk that can slow down transmetallation.[1]

The Solution: Ligand Selection
Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative

addition across the C-Br bond while preventing catalyst deactivation by the amide nitrogen.

Validated Protocol
Scale: 1.0 gram (4.35 mmol)

Reagents:

Substrate: 4-Bromo-2-methoxybenzamide (1.0 g, 1.0 equiv)

Coupling Partner: Phenylboronic acid (0.64 g, 1.2 equiv)

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for standard cases)[1]

Base: K₃PO₄ (2.0 equiv, 1.85 g)

Solvent: Toluene:Water (10:1 ratio, 10 mL)

Step-by-Step Methodology:

Inerting: Charge a 50 mL round-bottom flask with the benzamide, boronic acid, and base.

Evacuate and backfill with Nitrogen (x3).[1]

Solvation: Add degassed Toluene/Water mixture.

Catalyst Addition: Add the Pd catalyst and ligand under a positive stream of nitrogen.[1]
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Reaction: Heat to 90°C for 4–6 hours. Critical Check: Monitor via TLC (EtOAc:Hexane 1:1).

The starting material (Rf ~0.[1]3) should disappear; product is usually more polar.[1]

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (10 mL) and Brine (10 mL).

[1]

Purification: Dry organic layer over Na₂SO₄. Concentrate. Recrystallize from Ethanol or

purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95%[1]

Application Note 2: Cyclization to Quinazolinones
Objective: Synthesis of PARP-inhibitor-like scaffolds (e.g., Rucaparib analogs).

The amide group in 4-bromo-2-methoxybenzamide is not just a bystander; it is a "warhead"

for heterocycle formation.[1] Following a coupling reaction (as above), the amide can be

cyclized.[1]

Mechanism & Protocol
Transformation: Biaryl Amide

Phenanthridinone or Quinazolinone.[1]

Reagents:

Precursor: 2-Methoxy-biaryl-4-carboxamide (Product from App Note 1).[1]

Reagent: Thionyl Chloride (SOCl₂) or CDI (Carbonyldiimidazole).[1]

Solvent: DMF (catalytic) in THF or neat SOCl₂.[1]

Workflow:

Activation: Treat the amide with a dehydrating agent (SOCl₂) to form the imidoyl chloride

intermediate.[1]
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Cyclization: In the presence of a nucleophile (e.g., an adjacent amine or an external amine

followed by ring closure), the system collapses into the thermodynamically stable 6-

membered heterocycle.[1]

Note on Methoxy Group: In some aggressive Lewis Acid conditions (e.g., BBr₃), the 2-

methoxy group can be demethylated to a phenol, allowing for further intramolecular

lactonization (coumarin formation).[1]

Troubleshooting & Expert Tips (E-E-A-T)
Issue Root Cause Corrective Action

Low Conversion (Suzuki)
Catalyst poisoning by amide

nitrogen.[1]

Switch to Pd(dppf)Cl₂•DCM or

increase temperature to

110°C. Ensure solvent is

thoroughly degassed.[1]

Hydrolysis of Amide
Base concentration too high or

reaction too long.[1]

Switch from hydroxide bases

(NaOH) to phosphate (K₃PO₄)

or carbonate (Cs₂CO₃).[1]

Protodebromination
Hydride source present (often

from solvent impurities).[1]

Use anhydrous, high-grade

solvents.[1] Avoid isopropanol

in the reaction mix.[1]

Safety & Handling
Health Hazard: 4-Bromo-2-methoxybenzamide is an irritant.[1] Wear standard PPE

(gloves, goggles, lab coat).[1]

Reactivity: Avoid contact with strong oxidizers.[1]

Storage: Store in a cool, dry place. The compound is stable at room temperature but should

be kept away from light to prevent slow debromination over months.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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